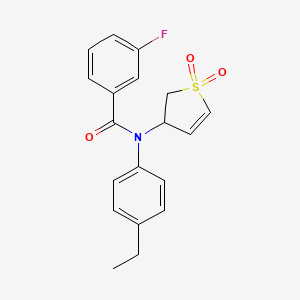

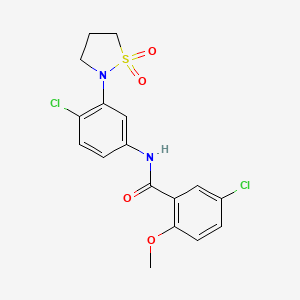

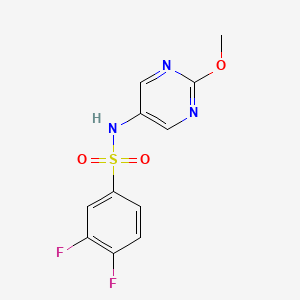

![molecular formula C12H18N2 B2695955 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline CAS No. 892593-62-3](/img/structure/B2695955.png)

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a chemical compound with the CAS Number: 892593-62-3 . It has a molecular weight of 190.29 and its IUPAC name is N-cyclopropyl-N-[4-(dimethylamino)benzyl]amine . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular formula of “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is C12H18N2 . The InChI Code is 1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 .

Physical And Chemical Properties Analysis

“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a liquid at room temperature . The predicted properties include a melting point of 65° C, a boiling point of 304.2° C at 760 mmHg, a density of 1.0 g/cm3, and a refractive index of n20D 1.56 .

科学的研究の応用

Oxidative N-dealkylation and Cyclopropyl Group Dynamics

Research on cyclopropylamines, such as N-cyclopropyl-N-methylaniline, elucidates the oxidative N-dealkylation mechanisms and the fate of the cyclopropyl group upon oxidation. Studies with horseradish peroxidase (HRP) demonstrate how cyclopropylamines undergo oxidative transformations, yielding various products including N-methylaniline and highlighting the cyclopropyl ring's fragmentation during these processes (Shaffer, Morton, & Hanzlik, 2001). This research provides insights into the stability and reactivity of cyclopropyl-containing compounds under oxidative conditions, which is crucial for understanding their behavior in biological systems and their potential applications in drug metabolism studies.

Photoreactivity and Structural Transformations

Studies on the photoreactivity of dimethylanilines demonstrate how light exposure can induce structural transformations, leading to the formation of new compounds with potential applications in materials science and synthetic chemistry. The irradiation of 4-allylated 2,6-dimethylanilines, for example, results in the formation of products with varied substituents, illustrating the potential of these compounds in synthesizing new materials with specific optical properties (Bader & Hansen, 1979).

Synthesis of Polymeric Materials

The development of new polyamides, polyimides, and poly(amide-imide)s incorporating triphenylamine groups showcases the application of dimethylaniline derivatives in creating high-performance materials with high glass transition temperatures. These polymers, synthesized from monomers related to dimethylanilines, exhibit solubility in common organic solvents and have potential applications in electronics and materials science due to their inherent properties (Liaw, Hsu, Chen, & Lin, 2002).

Chemical Space Expansion for Chromophores

Research on the non-concerted [2+2] and [4+2] cycloadditions of N,N-dimethylanilino-substituted compounds has opened up new avenues in the synthesis of highly functionalized chromophores. These studies not only expand the chemical space for push-pull chromophores but also highlight the application of dimethylaniline derivatives in developing materials with unique optical properties, which can be pivotal for photonic applications (Jayamurugan, Gisselbrecht, Boudon, Schoenebeck, Schweizer, Bernet, & Diederich, 2011).

Safety and Hazards

The safety information for “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

特性

IUPAC Name |

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLADCJFMNVMLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

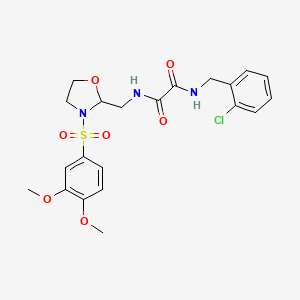

![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)

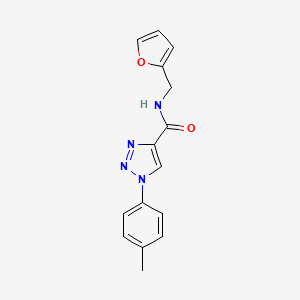

![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)

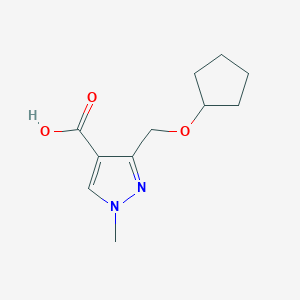

![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2695882.png)